Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate
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Description
Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate, also known as TPCK, is a chemical compound that has been widely used in scientific research. TPCK is a protease inhibitor that has been used to study the mechanisms of protease activity and inhibition.
Scientific Research Applications
Catalytic Applications
Rhodium-Catalyzed Enantioselective Addition: A study by Storgaard and Ellman (2009) describes the use of rhodium catalysts in the enantioselective addition of arylboronic acids to N-Boc arylimines, leading to compounds related to Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate. This method highlights its significance in the synthesis of chiral compounds, which are crucial in the development of pharmaceuticals (Storgaard & Ellman, 2009).
Material Science
Electrochemical and Electrochromic Properties: Research conducted by Hu et al. (2013) investigated novel donor–acceptor type monomers for their electrochemical activity. The study reveals how the introduction of acceptor groups with different polarities to compounds similar to this compound can significantly affect their electronic properties. Such materials have potential applications in electronic devices and sensors (Hu et al., 2013).
Organic Synthesis
Improved Synthesis of Clopidogrel Sulfate: Jia-peng Hu (2012) demonstrated an improved synthesis pathway for Clopidogrel bisulfate, starting from compounds structurally related to this compound. This pathway features advantages such as high yield, good quality, and suitability for industrialization, underlining the compound's importance in pharmaceutical manufacturing (Hu Jia-peng, 2012).
Antimicrobial Agents
Synthesis and Characterization of Quinazolines: A study by Desai et al. (2007) explored the synthesis of new quinazolines with potential antimicrobial activities, starting from substrates that share functional groups with this compound. This research underscores the compound's utility in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
properties
IUPAC Name |
benzyl N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S2/c21-16-8-10-17(11-9-16)28(24,25)19(18-7-4-12-27-18)13-22-20(23)26-14-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGYGPIVTDXKSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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